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molecular formula C10H7N3O B1493637 3H-Pyrimido[4,5-B]indol-4(9H)-one CAS No. 5719-50-6

3H-Pyrimido[4,5-B]indol-4(9H)-one

Cat. No. B1493637
M. Wt: 185.18 g/mol
InChI Key: HGLOYSHAQVDDDZ-UHFFFAOYSA-N
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Patent
US08618121B2

Procedure details

A suspension of 3H-pyrimido[4,5-b]indol-4(9H)-one (0.091 g, 0.491 mmol) in phosphorous oxychloride (8 mL) was refluxed under nitrogen for 24 hours. Phosphorous oxychloride was removed by evaporation and the residue was partitioned between water (20 mL) and chloroform (2×20 mL). The organic extracts were filtered through celite, dried (Na2SO4) and concentrated to give 4-chloro-9H-pyrimido[4,5-b]indole as a yellow solid (0.103 g, 0.50 mmol, quantitative). 1H NMR (500 MHz, CDCl3) δ 7.60 (1H, dd, J=8.8 Hz), 7.70 (1H, dd, J=8.8 Hz), 8.43 (1H, d, J=8 Hz), 8.52 (1H, d, J=8 Hz), 8.98 (1H, s); LC-MS (3) Rt: 5.59 min; m/z (ESI) 206, 204 [MH+].
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][C:8]3[C:13]([C:5]=2[C:4](=O)[NH:3][CH:2]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:4]1[C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
0.091 g
Type
reactant
Smiles
N1=CNC(C2=C1NC1=CC=CC=C21)=O
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Phosphorous oxychloride was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (20 mL) and chloroform (2×20 mL)
FILTRATION
Type
FILTRATION
Details
The organic extracts were filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC=2NC3=CC=CC=C3C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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